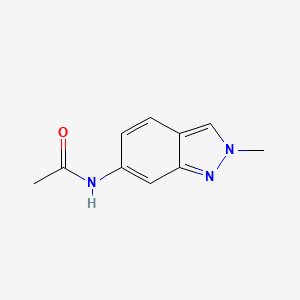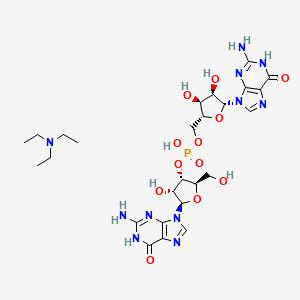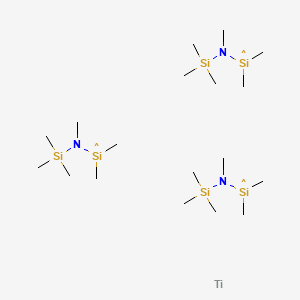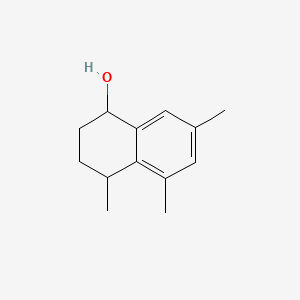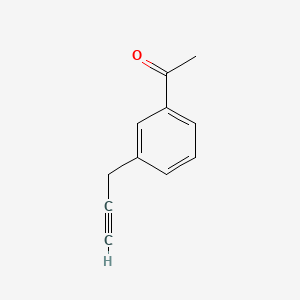
5alpha-Estrane-3beta,17alpha-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5alpha-Estrane-3beta,17alpha-diol is a steroid compound with the molecular formula C18H30O2 and a molecular weight of 278.43 g/mol . It is a metabolite of testosterone and has been implicated as a regulator of gonadotropin secretion . This compound is part of the androstane family and is known for its androgenic activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-Estrane-3beta,17alpha-diol typically involves the reduction of 5alpha-androstane-3,17-dione. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using similar reducing agents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5alpha-Estrane-3beta,17alpha-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the diol into corresponding ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride (TsCl) or methanesulfonyl chloride (MsCl).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Tosyl chloride (TsCl), methanesulfonyl chloride (MsCl)
Major Products Formed
Oxidation: Ketones or aldehydes
Reduction: More saturated derivatives
Substitution: Tosylates or mesylates
Applications De Recherche Scientifique
5alpha-Estrane-3beta,17alpha-diol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5alpha-Estrane-3beta,17alpha-diol involves its interaction with androgen receptors. It acts as an agonist, binding to these receptors and modulating the expression of target genes involved in androgenic activity . This compound also influences the hypothalamic-pituitary-gonadal axis, regulating the secretion of gonadotropins .
Comparaison Avec Des Composés Similaires
Similar Compounds
5alpha-Androstane-3beta,17beta-diol: Another metabolite of testosterone with similar androgenic activity.
3beta-Androstanediol: A selective agonist of estrogen receptor beta (ERβ) with distinct biological activities.
Uniqueness
5alpha-Estrane-3beta,17alpha-diol is unique due to its specific configuration and its role as a regulator of gonadotropin secretion. Unlike 3beta-Androstanediol, which primarily acts on estrogen receptors, this compound exerts its effects mainly through androgen receptors .
Propriétés
Formule moléculaire |
C18H30O2 |
|---|---|
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
(3S,5R,8R,9S,10S,13S,14R,17S)-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H30O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11-17,19-20H,2-10H2,1H3/t11-,12+,13+,14+,15-,16-,17+,18+/m1/s1 |
Clé InChI |
QNKATSBSLLYTMH-DFCPBBEJSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]4CC[C@@H](C[C@H]4CC[C@H]3[C@H]1CC[C@@H]2O)O |
SMILES canonique |
CC12CCC3C4CCC(CC4CCC3C1CCC2O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13829637.png)
![1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethyloxidoamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, (2S-cis)-(9CI); 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, N-oxide, (2S-cis)-](/img/structure/B13829646.png)

![(3S,8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13829661.png)
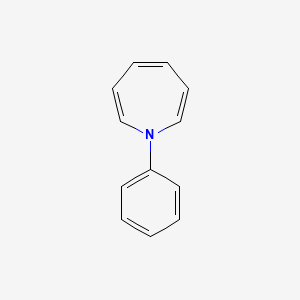


![Acetamide,2-amino-N-[2-(dimethylamino)ethyl]-](/img/structure/B13829677.png)
